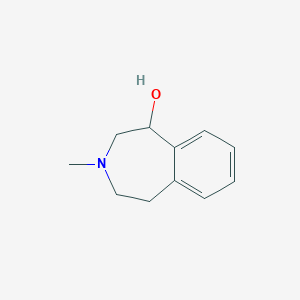

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol

Description

Properties

IUPAC Name |

3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKOUUOPDBURLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or hydroxyl groups .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

One of the most promising applications of 3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is in the treatment of central nervous system disorders. Research indicates that compounds within the benzazepine family can act as serotonin (5-HT) receptor agonists. Specifically, they are being studied for their potential to treat conditions such as obesity and depression by modulating serotonin levels in the brain . The role of serotonin in regulating appetite and mood makes this application particularly relevant.

2. Anti-obesity Treatments

The compound has been identified as a potential agent for anti-obesity treatments through its action on the 5-HT2C receptor. This receptor is known to influence satiety and feeding behavior. By acting as an agonist at this receptor, this compound may help reduce food intake and promote weight loss . This mechanism positions it as a candidate for developing new therapeutic agents aimed at obesity management.

Material Science Applications

1. Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing other complex organic molecules. Its unique structure allows it to participate in various reactions that lead to the formation of more complex compounds with potential biological activity .

2. Drug Development

The compound's structural characteristics make it a valuable scaffold in drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects associated with existing medications. The ability to modify its structure while retaining its core properties allows for a tailored approach in drug design .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzazepines

8-Bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol ()

- Structural Differences : This compound introduces a bromine atom at position 8 and a phenyl group at position 5, distinguishing it from the target molecule.

- The phenyl group may stabilize π-π interactions in receptor binding .

- Synthetic Complexity : Multi-step synthesis involving halogenation and phenyl group incorporation, reflecting higher synthetic challenges compared to the parent benzazepine .

Benzoxazepines and Benzoxepins ()

Tetrahydro-5-aryl-1,4-benzoxazepines ()

- Core Structure : Replaces the azepine nitrogen with oxygen, forming a benzoxazepine. For example, compound 12 (Scheme I in ) shares a tetrahydrobenzazepine-like scaffold but with altered electronic properties due to the oxygen heteroatom.

- However, the oxygen atom may reduce basicity compared to nitrogen-containing benzazepines, affecting receptor affinity .

2,3,4,5-Tetrahydro-1-benzoxepin-5-ol ()

- Structural Differences : Features a benzoxepin ring (seven-membered with one oxygen) instead of benzazepine.

- Physicochemical Properties: Molecular weight (164.20 g/mol) and logP (XLogP3 = 1.5) are lower than the target benzazepine, indicating reduced lipophilicity. The hydroxyl group contributes to hydrogen bonding (H-bond donors: 1; acceptors: 2), enhancing aqueous solubility .

Pyrano[2,3-c]pyrazole Derivatives ()

- Core Structure: Compounds such as 5b–5e (Table in ) contain a pyrano-pyrazole scaffold, differing fundamentally from benzazepines.

- Functional Groups: Shared features include methyl (e.g., 3-methyl in 5b) and fluorophenyl substituents. These groups are known to enhance metabolic stability and receptor selectivity in CNS-targeting molecules.

Triazolone Derivatives ()

- Computational Insights : The triazolone compound in was analyzed using B3LYP/6-31G(d,p) and HF methods, revealing charge distribution and stability patterns. Compared to benzazepines, the triazole ring introduces additional hydrogen-bonding sites (N-H groups) and aromaticity, which could enhance binding to polar targets but reduce CNS penetration due to higher polarity .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Findings and Implications

- Substituent Effects : Bromine and phenyl groups in substituted benzazepines enhance lipophilicity and receptor binding but complicate synthesis . Methyl groups generally improve metabolic stability across all compound classes.

- Heteroatom Influence : Nitrogen in benzazepines vs. oxygen in benzoxazepines/benzoxepins alters electronic properties and target selectivity .

- Computational Predictions: Triazolones and pyrano-pyrazoles exhibit distinct charge distributions compared to benzazepines, guiding rational drug design .

This analysis underscores the importance of scaffold choice and substituent engineering in optimizing pharmacological profiles. Further studies on the target benzazepine should explore its dimerization kinetics (cf. ) and comparative receptor binding assays against benzoxazepines.

Biological Activity

3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is a heterocyclic compound belonging to the benzazepine family, characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. This unique structure imparts distinct chemical reactivity and biological properties, making it a subject of interest in various scientific fields including medicinal chemistry and pharmacology.

Chemical Structure:

The compound's IUPAC name is this compound, with the following molecular formula:

Mechanism of Action:

this compound interacts with several biological targets. Its mode of action may involve:

- Modulation of Ion Channels: Similar compounds in the benzazepine class have been shown to affect sodium channels, which play crucial roles in neuronal excitability and signaling.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways. For instance, inhibition of squalene synthase has been noted in related compounds.

- Receptor Binding: It has potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antidepressant Activity: Compounds in the benzazepine family have been investigated for their potential antidepressant effects through modulation of serotonin receptors.

- Neuroprotective Effects: The compound may offer neuroprotection by mitigating oxidative stress and inflammation in neuronal tissues.

- Cardiovascular Benefits: Potential effects on cardiovascular function have been suggested due to its influence on ion channels and vascular smooth muscle relaxation.

Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of benzazepine derivatives. The findings suggested that modifications to the benzazepine structure could enhance serotonin receptor affinity and improve therapeutic outcomes in animal models of depression .

Study 2: Neuroprotective Properties

Research conducted on neuroprotective agents highlighted that similar benzazepine compounds reduced neuronal cell death in models of neurodegenerative diseases. This was attributed to their ability to inhibit apoptosis pathways and enhance cellular antioxidant defenses .

Study 3: Cardiovascular Effects

A pharmacological evaluation indicated that benzazepines could modulate vascular tone by affecting calcium channels. This study noted significant vasodilatory effects in isolated rat aorta preparations when treated with benzazepine derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or reductive amination. Key parameters include:

- Temperature : Reactions often proceed at low temperatures (e.g., 0–5°C) to minimize side products.

- Catalysts : Use of chiral catalysts (e.g., Ru-based) for enantioselective synthesis .

- Purification : Chromatography or recrystallization in solvents like methanol/ethanol to isolate the enantiomerically pure product .

Example protocol: - Cyclization of a benzazepine precursor using NaBH₄ in THF under inert atmosphere.

- Yield optimization via pH control during workup (target pH 7–8) .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are essential for structural validation?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol .

- NMR Spectroscopy : ROESY or NOESY experiments confirm spatial proximity of substituents (e.g., methyl group orientation) .

Q. What preliminary biological screening models are used to assess the neuropharmacological potential of this compound?

- Methodological Answer :

- In vitro assays : Dopamine receptor binding studies (D₂/D₃ subtypes) using radioligands like [³H]Spiperone .

- ADME profiling : Solubility (shake-flask method), metabolic stability (human liver microsomes), and blood-brain barrier permeability (PAMPA-BBB assay) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the binding affinity of this compound to dopamine receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB: 6CM4) to identify binding poses.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Free Energy Calculations : MM/PBSA or MM/GBSA to quantify ΔGbinding. Validate against experimental IC₅₀ values from radioligand assays .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding biological activity?

- Methodological Answer :

- Error Analysis : Check force field parameters (e.g., GAFF vs. CGenFF) and solvent models (implicit vs. explicit).

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).

- Meta-Analysis : Cross-reference with structurally analogous benzazepines (e.g., benazepril derivatives) to identify trends .

Q. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereocenter formation .

- Dynamic Kinetic Resolution : Employ Pd/C or Ru catalysts for racemization-suppressed synthesis.

- Continuous Flow Reactors : Improve reaction control (e.g., residence time <10 min) to reduce epimerization .

Q. How does substituent modification (e.g., methyl vs. phenyl groups) alter the compound’s pharmacokinetic profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-ethyl or 3-cyclopropyl derivatives) and compare logP (HPLC), metabolic half-life (microsomal assays), and plasma protein binding (ultrafiltration).

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) to predict bioavailability .

Data Contradiction and Validation

Q. What steps should be taken when NMR data conflicts with computational predictions of molecular conformation?

- Methodological Answer :

- Re-examine Solvent Effects : Simulate NMR chemical shifts (e.g., using ACD/Labs) in explicit solvent models (DMSO-d₆ vs. CDCl₃).

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., ring-flipping) by acquiring spectra at 25°C and 50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.